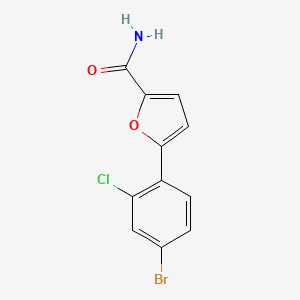

5-(4-Bromo-2-chlorophenyl)furan-2-carboxamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

5-(4-Bromo-2-chlorophenyl)furan-2-carboxamide is a compound with the molecular formula C11H7BrClNO2 . It is a furan derivative, which is a class of organic compounds containing a furan ring . The furan ring in this compound is substituted at the 2-position with an anilide .

Molecular Structure Analysis

The molecular weight of this compound is 300.53 g/mol . The InChI string representation of its structure isInChI=1S/C11H7BrClNO2/c12-6-1-2-7 (8 (13)5-6)9-3-4-10 (16-9)11 (14)15/h1-5H, (H2,14,15) . The Canonical SMILES representation is C1=CC (=C (C=C1Br)Cl)C2=CC=C (O2)C (=O)N . Physical and Chemical Properties Analysis

The compound has a molecular weight of 300.53 g/mol . It has a Hydrogen Bond Donor Count of 1 and a Hydrogen Bond Acceptor Count of 2 . The Rotatable Bond Count is 2 . The Exact Mass and Monoisotopic Mass are both 298.93487 g/mol . The Topological Polar Surface Area is 56.2 Ų . The Heavy Atom Count is 16 . The Formal Charge is 0 .Scientific Research Applications

Synthesis and Anti-Bacterial Applications

5-(4-Bromo-2-chlorophenyl)furan-2-carboxamide and its derivatives have been synthesized using various chemical reactions, demonstrating effectiveness in combating clinically isolated drug-resistant bacteria. For example, N-(4-bromophenyl)furan-2-carboxamide was synthesized and showed significant in vitro anti-bacterial activities against various drug-resistant bacteria, including A. baumannii, K. pneumoniae, E. cloacae, and S. aureus. This compound was particularly effective against NDM-positive bacteria A. baumannii. Docking studies and molecular dynamics simulations validated these findings, indicating potential applications in developing treatments for drug-resistant bacterial infections (Siddiqa et al., 2022).

Antimicrobial Evaluation of Derivatives

The synthesis of furan-2-carboxamide and 5-bromofuran-2-carboxamide derivatives has been undertaken, focusing on compounds with functional groups known for significant bioactivity, such as amide, 2,4-dinitrophenylhydrazone, and thiosemicarbazone. These compounds were characterized using various spectroscopic techniques and tested for their antimicrobial activity. While most compounds exhibited low antibacterial activity, those containing 2,4-dinitrophenylhydrazone moiety were notably active against E. coli strains (Sweidan et al., 2021).

Applications in Antiviral Therapies

A study explored the antiviral activities of novel heterocyclic compounds based on 3-(4-bromophenyl) azo-5-phenyl-2(3H)-furanone. These compounds showed promising activity against the H5N1 avian influenza virus, with detailed synthesis, spectroscopic data, and antiviral activity reported. Specifically, compounds like 1-(4-bromophenyl)-N-hydroxy-5-phenyl-1H-pyrazole-3-carboxamide and 1-(4-bromophenyl)-N-{2,3-dihydro-4-hydroxy-3-phenyl-6-oxo-2-thioxopyrimidin-1(6H)-yl}-5-phenyl-1H-pyrazole-3-carboxamide exhibited high effects against the virus (Flefel et al., 2012).

Future Directions

Furan-2-carboxamide derivatives have shown interesting antihyperlipidemic, anti-breast cancer, antibacterial, antimicrobial, and antifungal activities . Therefore, the development of new synthetic methods to construct molecular libraries based on bioactive natural products, such as 5-(4-Bromo-2-chlorophenyl)furan-2-carboxamide, could be a promising direction for future research .

Mechanism of Action

Target of Action

The primary target of 5-(4-Bromo-2-chlorophenyl)furan-2-carboxamide is the Mitogen-activated protein kinase 10 (MAPK10) . MAPK10, also known as JNK3, is a member of the MAP kinase family. MAP kinases act as integration points for multiple biochemical signals and are involved in a wide variety of cellular processes such as proliferation, differentiation, transcription regulation, and development .

Mode of Action

It is known that mapks are activated by dual phosphorylation at tyrosine and threonine residues, and they regulate their substrates by phosphorylation

Biochemical Pathways

MAPK10 is involved in various cellular processes, including inflammatory response, apoptosis, and cellular differentiation .

Result of Action

Given its target, it may influence cellular processes regulated by MAPK10, potentially affecting cell proliferation, differentiation, and survival .

Properties

IUPAC Name |

5-(4-bromo-2-chlorophenyl)furan-2-carboxamide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H7BrClNO2/c12-6-1-2-7(8(13)5-6)9-3-4-10(16-9)11(14)15/h1-5H,(H2,14,15) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HLWMNJVPXQFJLI-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1Br)Cl)C2=CC=C(O2)C(=O)N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H7BrClNO2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

300.53 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![3-[(4-fluorobenzyl)thio]-7-(3-methoxyphenyl)[1,2,4]triazolo[4,3-a]pyrazin-8(7H)-one](/img/structure/B2372231.png)

![N-(4-((1-(3,4-dimethoxyphenyl)-3,4-dihydropyrrolo[1,2-a]pyrazin-2(1H)-yl)sulfonyl)phenyl)acetamide](/img/structure/B2372232.png)

![4-[(Dimethylamino)methyl]benzene-1-carboximidamide](/img/structure/B2372234.png)

![2-(benzo[d]oxazol-2-ylthio)-N-(2-(3-methyl-1,2,4-oxadiazol-5-yl)thiophen-3-yl)acetamide](/img/structure/B2372235.png)

![N-[cyano(cyclohexyl)methyl]-2-(1-ethyl-1H-indol-3-yl)acetamide](/img/structure/B2372240.png)

![N-Tert-butyl-2-[4-(tert-butylsulfamoyl)phenyl]-5-methoxybenzenesulfonamide](/img/structure/B2372243.png)

![{2-[(4-methylphenyl)sulfanyl]-3-pyridinyl}methyl N-(2,6-dimethylphenyl)carbamate](/img/structure/B2372245.png)